2,5-Bis(allyloxy)terephthalaldehyde

Covalent Organic Frameworks Click Chemistry Post-Synthetic Modification

2,5-Bis(allyloxy)terephthalaldehyde is the only monomer in its class that combines para-dialdehyde geometry for 2D/3D COF growth with pendant allyl groups for quantitative thiol-ene 'click' post-synthetic modification (PSM). Unlike methoxy or hydroxy analogs, its allyloxy handles enable orthogonal functionalization with sulfonate, carboxylate, or chiral moieties without framework disruption. Proven to increase BET surface area by 24.8% post-modification (COF-YYL: 815.23 m²/g). Essential for Li-S battery COFs (inverse vulcanization anchoring) and fluorescent Pd²⁺ sensors. Select this monomer when downstream functional diversification and maximum material performance are non-negotiable.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Cat. No. B8244331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(allyloxy)terephthalaldehyde
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC=CCOC1=CC(=C(C=C1C=O)OCC=C)C=O
InChIInChI=1S/C14H14O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h3-4,7-10H,1-2,5-6H2
InChIKeyNRYULNKKQYDZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(allyloxy)terephthalaldehyde Procurement: A Dialdehyde Monomer for Advanced Porous Materials Synthesis


2,5-Bis(allyloxy)terephthalaldehyde (CAS 2377871-78-6) is a bifunctional aromatic dialdehyde monomer characterized by two terminal allyloxy (–O–CH₂–CH=CH₂) substituents on a terephthalaldehyde core . Its primary utility lies in the construction of Covalent Organic Frameworks (COFs) and related porous polymers, where its para-dialdehyde geometry directs 2D or 3D framework growth, while the pendant allyl groups serve as reactive handles for post-synthetic functionalization [1][2].

Why 2,5-Bis(allyloxy)terephthalaldehyde Cannot Be Replaced by Other Terephthalaldehyde Derivatives


Generic substitution of 2,5-bis(allyloxy)terephthalaldehyde with other 2,5-disubstituted terephthalaldehydes (e.g., 2,5-dimethoxy- or 2,5-dihydroxy-) is not functionally equivalent. The allyloxy moiety uniquely enables orthogonal post-synthetic modification (PSM) via highly efficient thiol-ene 'click' chemistry, a capability absent in methoxy or hydroxy analogs [1]. Furthermore, the steric and electronic influence of the allyloxy group directly impacts the porosity and crystallinity of the resulting COFs, as evidenced by the significantly higher surface areas achieved compared to frameworks built from less sterically demanding or non-polymerizable linkers [2]. Selecting an incorrect analog compromises the downstream capacity for functional diversification and can result in inferior material performance metrics.

Quantitative Differentiation of 2,5-Bis(allyloxy)terephthalaldehyde vs. Closest Analogs


Post-Synthetic Modification Capability: Allyloxy vs. Methoxy/Hydroxy Analogs

The allyloxy substituent of 2,5-bis(allyloxy)terephthalaldehyde enables quantitative thiol-ene 'click' chemistry for post-synthetic functionalization, a reaction pathway completely inaccessible to analogs like 2,5-dimethoxyterephthalaldehyde or 2,5-dihydroxyterephthalaldehyde [1]. While direct comparative data for the monomer itself is limited, studies on analogous allyl-functionalized scaffolds demonstrate that peripheral allyl groups undergo quantitative conversion with a variety of thiols under mild conditions, whereas methoxy and hydroxy groups are inert under the same conditions [1].

Covalent Organic Frameworks Click Chemistry Post-Synthetic Modification

Impact on COF Porosity: Allyloxy-Derived Hydrazide vs. Non-Functionalized Analog

In a direct head-to-head comparison of COFs derived from the hydrazide form of 2,5-bis(allyloxy)terephthalaldehyde (DHzDAll), post-synthetic modification of the pendant allyl groups via click chemistry significantly enhanced the specific surface area [1]. The pristine COF (COF-YYL) exhibited a BET surface area of 653.33 m²/g. Following quantitative thiol-ene 'click' reaction with 3-mercapto-1-propanesulfonic acid sodium salt, the resulting material (COF-SO3Na) demonstrated a markedly increased surface area of 815.23 m²/g, a net increase of 161.9 m²/g (24.8%) [1]. This enhancement is directly attributable to the unique reactivity of the allyloxy group and would not be achievable with non-allyl-functionalized terephthalaldehyde derivatives.

Covalent Organic Frameworks Surface Area Porosity

Solubility Profile in Common Organic Solvents

2,5-Bis(allyloxy)terephthalaldehyde exhibits favorable solubility in a range of common organic solvents including dichloromethane (DCM), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which facilitates its use in various COF synthetic protocols . In contrast, unsubstituted terephthalaldehyde possesses lower solubility in many of these solvents, often requiring harsher conditions or co-solvent systems for effective dissolution and polymerization. While quantitative solubility limits are not reported in primary literature, this qualitative difference is consistently noted in vendor technical datasheets and impacts the ease of handling and reaction homogeneity.

Solubility Processability Monomer Handling

Reaction Yield and Material Performance in Li-S Battery Cathodes

COFs constructed using 2,5-bis(allyloxy)terephthalaldehyde as a monomer have been employed as sulfur hosts in lithium-sulfur (Li-S) batteries, leveraging the allyl groups for inverse vulcanization to covalently trap polysulfides [1]. While direct comparative data against non-allyl COFs is not provided, the resulting composite cathode delivered a specific discharge capacity of approximately 800 mAh/g at 0.2C and maintained 500 mAh/g after 100 cycles, demonstrating effective mitigation of the polysulfide shuttle effect [1]. This performance is attributed to the synergistic effect of physical confinement and covalent sulfur bonding enabled by the allyl functionality, a dual mechanism not available to COFs derived from non-allyl terephthalaldehyde analogs.

Li-S Batteries Covalent Organic Frameworks Sulfur Encapsulation

Optimal Application Scenarios for 2,5-Bis(allyloxy)terephthalaldehyde Based on Quantitative Evidence


Synthesis of Functionalized Covalent Organic Frameworks (COFs) for Sensing and Adsorption

This monomer is ideal for constructing hydrazone- or imine-linked COFs where post-synthetic functionalization is required. The allyl groups enable quantitative thiol-ene 'click' reactions, allowing the introduction of sulfonate, carboxylate, or other functional moieties to tailor the framework's surface chemistry for specific analyte detection or adsorption. As demonstrated with COF-YYL, post-modification increased the BET surface area by 24.8% to 815.23 m²/g and imparted dual-functionality for detecting and adsorbing cationic dyes [1].

Fabrication of Covalent Organic Framework-Based Electrodes for Lithium-Sulfur Batteries

The pendant allyl groups of 2,5-bis(allyloxy)terephthalaldehyde serve as reactive sites for inverse vulcanization, enabling covalent anchoring of sulfur within the COF pores. This approach synergistically combines physical encapsulation and chemical bonding to suppress polysulfide shuttling, leading to improved cycling stability and capacity retention in Li-S batteries [2]. Researchers procuring this monomer for energy storage applications benefit from a built-in chemical handle for sulfur immobilization.

Development of Clickable Polymer Scaffolds and Hyperbranched Architectures

Beyond COFs, the allyloxy groups on 2,5-bis(allyloxy)terephthalaldehyde make it a valuable monomer for constructing linear or hyperbranched polymers with peripheral allyl functionality. These allyl-decorated polymers can be quantitatively 'clicked' with functional thiols to generate diverse materials, including amphiphilic systems and chiral amino acid derivatives, without compromising the polymer backbone integrity [3].

Fluorescent Test Paper for Heavy Metal Ion Detection

This monomer has been utilized in the preparation of COF-based fluorescent test paper for detecting palladium ions (Pd²⁺) in water. The resulting COF exhibits fluorescence quenching upon interaction with Pd²⁺, providing a low detection limit and rapid analysis capability. The allyl groups may further allow for post-synthetic immobilization of additional recognition elements, enhancing sensor selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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